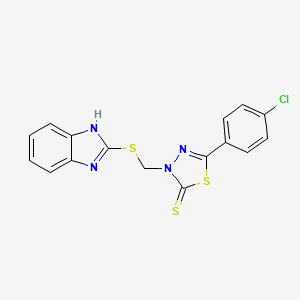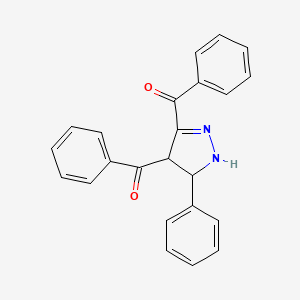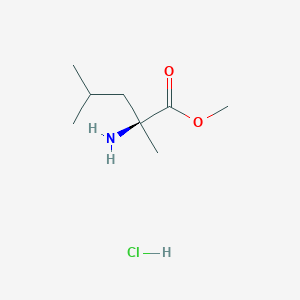
2,6-Dimethyl-5-phenylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-5-phenylpyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₃N₃. It is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-5-phenylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts . This reaction is carried out under controlled conditions to ensure the formation of the desired pyrimidine derivative.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethyl-5-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups .
Applications De Recherche Scientifique
2,6-Dimethyl-5-phenylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrimidine derivatives are known for their therapeutic potential, and this compound is investigated for its possible use in drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and polymers
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-5-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
4,6-Diphenylpyrimidin-2-amine: Known for its anticancer properties.
2,5-Dimethylpyrimidin-4-amine: Another pyrimidine derivative with different substituents.
Uniqueness: 2,6-Dimethyl-5-phenylpyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
116730-31-5 |
|---|---|
Formule moléculaire |
C12H13N3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
2,6-dimethyl-5-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3/c1-8-11(10-6-4-3-5-7-10)12(13)15-9(2)14-8/h3-7H,1-2H3,(H2,13,14,15) |
Clé InChI |
AIJPGSLELDDPDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC(=N1)C)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxy-6-methylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B15213492.png)





![N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B15213527.png)
![2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B15213537.png)
![N-[3-Cyano-4-methyl-5-(2-methylpropyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15213545.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-6-methylquinoline-4-carboxylic acid](/img/structure/B15213550.png)


![[2,2'-Biquinolin]-4-amine, N-(phenylmethyl)-](/img/structure/B15213572.png)

